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Compound of Interest

Compound Name: 2-Amino-6-methylnicotinaldehyde

Cat. No.: B1441604

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR)
and Mass Spectrometry (MS) data for the chemical compound 2-Amino-6-
methylnicotinaldehyde. As a complete experimental dataset for this specific molecule is not
readily available in published literature, this document serves as a predictive and comparative
guide for researchers. We will establish a predicted spectral profile based on foundational
principles and compare it with experimental data from structurally analogous compounds. This
approach not only offers a robust framework for the characterization of the title compound but
also serves as an educational tool for the spectroscopic analysis of substituted pyridines.

Introduction to 2-Amino-6-methylnicotinaldehyde
and its Structural Characterization

2-Amino-6-methylnicotinaldehyde (CAS 885276-99-3) is a substituted pyridine with a
molecular weight of 136.15 g/mol [1]. Its structure incorporates an aldehyde, a methyl group,
and an amino group on a pyridine ring. These functional groups provide distinct spectroscopic
signatures that are critical for its unambiguous identification and for assessing its purity. For
professionals in drug development and chemical synthesis, precise structural confirmation is a
non-negotiable step, making proficiency in NMR and MS data interpretation an essential skill.

This guide will delve into the predicted *H NMR, 3C NMR, and mass spectra of 2-Amino-6-
methylnicotinaldehyde. We will then compare these predictions with the known spectral data
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of related compounds such as 2-amino-6-methylpyridine and other substituted nicotinonitriles
to provide a comprehensive analytical perspective.

Predicted *H NMR and **C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
carbon-hydrogen framework of a molecule. Based on the structure of 2-Amino-6-
methylnicotinaldehyde, we can predict the chemical shifts () and coupling patterns for each
proton and carbon atom.

Predicted *H NMR Data

The expected *H NMR spectrum would exhibit signals for the aldehyde proton, the aromatic
protons on the pyridine ring, the amino protons, and the methyl protons.
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Predicted
Proton Signal

Chemical Shift
(3, ppm)

Multiplicity

Integration

Rationale

Aldehyde (-CHO)

9.5-105

Singlet (s) 1H

Aldehyde
protons are
highly deshielded
due to the
electronegativity
of the oxygen
and the
anisotropic effect

of the carbonyl

group.

Aromatic (H-4)

75-7.8

Doublet (d) 1H

This proton is
ortho to the
electron-
withdrawing
aldehyde group,
leading to a
downfield shift. It
will be coupled to
H-5.

Aromatic (H-5)

6.4-6.7

Doublet (d) 1H

This proton is
ortho to the
electron-donating
amino and
methyl groups,
causing an
upfield shift. It
will be coupled to
H-4.

Amino (-NH2)

50-6.0

Broad Singlet (bor  2H

s)

Amino protons
are typically
broad due to
guadrupole

broadening and
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exchange with
trace amounts of
water. Their
chemical shift is

variable.

The methyl
group is attached
) to the aromatic
Methyl (-CH3) 23-2.6 Singlet (s) 3H ] )
ring and will
appear as a

singlet.

Predicted **C NMR Data

The 13C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons,
and the methyl carbon.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Predicted Carbon Signal

Chemical Shift (6, ppm)

Rationale

Aldehyde (C=0)

190 - 200

The carbonyl carbon of an
aldehyde is highly deshielded
and appears significantly

downfield.

Aromatic (C-2)

160 - 165

This carbon is bonded to the
electron-donating amino
group, causing a downfield
shift.

Aromatic (C-6)

158 - 162

This carbon is bonded to the
methyl group and is also part
of the pyridine ring, influencing

its chemical shift.

Aromatic (C-4)

138 - 142

This carbon is deshielded due
to its position relative to the

nitrogen and the aldehyde

group.

Aromatic (C-3)

118 - 122

The position of this carbon,
adjacent to the aldehyde-
bearing carbon, will influence
its shift.

Aromatic (C-5)

108 - 112

This carbon is shielded by the
adjacent amino and methyl
groups, resulting in an upfield
shift.

Methyl (-CHs)

20-25

The methyl carbon attached to
an aromatic ring typically

appears in this region.

Comparative Analysis with Structurally Related

Compounds
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To validate our predictions, we can compare them with experimental data from similar
molecules.

e 2-Amino-6-methylpyridine: The 3C NMR spectrum of this compound shows signals for the
methyl carbon and the pyridine ring carbons[2]. The absence of the aldehyde group in this
molecule results in the upfield shift of the ring carbons compared to our predictions for 2-
Amino-6-methylnicotinaldehyde. The mass spectrum of 2-amino-6-methylpyridine shows a
strong molecular ion peak, which is a common feature for aromatic compounds[3][4].

e 2-Amino-4,6-diphenylnicotinonitriles: Recent studies on these compounds show
characteristic signals for the amino group protons as a broad singlet around 5.30-5.38 ppm,
and the proton at the 5-position of the pyridine ring as a singlet between 7.09-7.25 ppm|[5]
[6]. This supports our predicted chemical shift ranges.

Mass Spectrometry: Predicted Molecular lon and
Fragmentation Pattern

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and structural features.

Expected Mass Spectrum Data:

e Molecular lon (M*): The expected molecular ion peak for 2-Amino-6-
methylnicotinaldehyde (C7HsN20) would be at m/z = 136.15. Given the presence of
nitrogen, this peak would be an even number, consistent with the nitrogen rule.

e Major Fragments: The fragmentation pattern would likely involve the loss of the aldehyde
group and subsequent rearrangements of the pyridine ring.

o [M-1]* (m/z 135): Loss of a hydrogen atom from the aldehyde group.
o [M-29]* (m/z 107): Loss of the CHO group.

o [M-43]* (m/z 93): Potential fragmentation involving the loss of the methyl and aldehyde
functionalities.

A proposed fragmentation pathway is visualized in the diagram below.
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Experimental Protocols

To obtain high-quality NMR and MS data, adherence to standardized protocols is essential.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds). The choice of solvent is critical as it can
influence the chemical shifts, particularly of exchangeable protons like those in the amino

group[7].

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal resolution.

H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans is typically required for 33C NMR due to the low natural abundance of
the 13C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Mass Spectrometry Protocol (Electrospray lonization -
ESI)

Sample Preparation: Prepare a dilute solution of the sample (1-10 pg/mL) in a suitable
solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to
promote protonation.

Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-
of-Flight).

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated
molecule [M+H]*.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

e Tandem MS (MS/MS): To study fragmentation, select the parent ion (m/z 137 for [M+H]*)
and subject it to collision-induced dissociation (CID) to generate fragment ions.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential
fragmentation pathway for 2-Amino-6-methylnicotinaldehyde.

Data Acquisition & Interpretation
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Caption: General workflow for the spectroscopic analysis of 2-Amino-6-
methylnicotinaldehyde.

Caption: Proposed ESI-MS fragmentation pathway for 2-Amino-6-methylnicotinaldehyde.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the NMR and mass
spectrometry data for 2-Amino-6-methylnicotinaldehyde. By leveraging foundational
principles and comparing with structurally similar compounds, we have established a reliable
spectroscopic profile for this molecule. The detailed protocols and workflow diagrams offer a
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practical framework for researchers to acquire and interpret their own experimental data. As
with any analytical endeavor, the ultimate confirmation of structure relies on the careful
acquisition and rigorous interpretation of empirical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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